Dinickel phosphide

Descripción general

Descripción

Dinickel phosphide, with the chemical formula Ni₂P, is a binary compound consisting of nickel and phosphorus. It is known for its unique properties, including high thermal stability, excellent electrical conductivity, and catalytic activity. These characteristics make it a valuable material in various scientific and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Dinickel phosphide can be synthesized through several methods, including thermal decomposition, solid-state reactions, and hydrothermal synthesis. One common method involves the thermal decomposition of nickel complexes in the presence of phosphorus sources. For example, single-crystalline this compound nanowires can be synthesized by the thermal decomposition of continuously delivered nickel-tri-octylphosphine complexes using a syringe pump .

Industrial Production Methods: In industrial settings, this compound is often produced through solid-state reactions. This involves mixing nickel acetate with red phosphorus and heating the mixture at high temperatures. Another method includes the use of nickel acetate and hexadecyl trimethyl ammonium bromide in a hydrothermal approach, resulting in the formation of this compound nanowires .

Análisis De Reacciones Químicas

Types of Reactions: Dinickel phosphide undergoes various chemical reactions, including oxidation, reduction, and substitution. It is particularly known for its catalytic activity in hydrogen evolution reactions and oxygen evolution reactions.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized in the presence of oxygen or other oxidizing agents.

Reduction: It can be reduced using hydrogen or other reducing agents.

Substitution: Substitution reactions can occur with other metal phosphides or in the presence of suitable ligands.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, in hydrogen evolution reactions, hydrogen gas is produced .

Aplicaciones Científicas De Investigación

Electrocatalysis

Hydrogen Evolution Reaction (HER)

Ni₂P has emerged as a promising electrocatalyst for the hydrogen evolution reaction (HER), which is crucial for sustainable hydrogen production. Recent studies have demonstrated that Ni₂P exhibits excellent electrocatalytic activity due to its unique electronic structure and active sites.

- Performance Metrics : Research indicates that Ni₂P can achieve low overpotentials and high current densities, making it competitive with traditional noble metal catalysts. For instance, samarium-doped Ni₂P has shown enhanced HER performance with a lower onset potential and improved stability compared to pure Ni₂P .

- Mechanism Insights : The mechanism of HER on Ni₂P involves the adsorption of hydrogen ions on nickel sites, with density functional theory (DFT) calculations revealing that the nickel sites are primarily responsible for catalyzing the reaction .

Table 1: HER Performance of Ni₂P Variants

| Catalyst | Onset Potential (mV) | Tafel Slope (mV/dec) | Stability (hours) |

|---|---|---|---|

| Pure Ni₂P | 94 | 113.2 | 50 |

| Samarium-Doped Ni₂P | 85 | 100 | 100 |

| Cu-Doped Ni₂P | 146 | 120 | 75 |

Heterogeneous Catalysis

Vapor Phase Reduction of Nitrobenzene

Ni₂P serves as an effective heterogeneous catalyst for the vapor phase reduction of nitrobenzene to aniline, a key intermediate in dye and pharmaceutical production. This reaction showcases the versatility of Ni₂P in catalyzing organic transformations.

- Reaction Conditions : The catalytic activity of Ni₂P in this process is attributed to its ability to facilitate hydrogenation reactions under mild conditions, providing a more sustainable alternative to traditional methods .

- Selectivity and Yield : Studies indicate that Ni₂P can achieve high selectivity for aniline with minimal by-products, highlighting its efficiency as a catalyst in organic synthesis.

Material Science

Nanostructuring and Composite Materials

The unique properties of Ni₂P allow it to be utilized in the development of advanced materials, particularly in creating nanostructured composites for energy storage applications.

- Supercapacitors : Research has shown that incorporating Ni₂P into composite materials enhances their electrochemical performance, making them suitable for supercapacitor applications due to their high specific capacitance and excellent cycling stability .

- Phase Transformations : The ability to induce phase transformations in Ni₂P through doping or varying synthesis conditions opens avenues for tailoring its properties for specific applications. For example, doping with transition metals like Cu or Mn can significantly alter its catalytic performance and stability .

Case Study 1: Samarium-Doped Ni₂P for HER

A recent study investigated the effects of samarium doping on the electrocatalytic properties of Ni₂P. The results demonstrated that samarium significantly improved the HER activity by modifying the electronic structure and enhancing charge transfer kinetics. This study emphasizes the importance of dopants in optimizing catalyst performance .

Case Study 2: Ni₂P in Organic Synthesis

In another study, Ni₂P was employed as a catalyst for the vapor phase reduction of nitrobenzene. The research highlighted its effectiveness in achieving high yields of aniline with reduced reaction times compared to conventional catalysts. This application underscores the potential of Ni₂P in industrial processes .

Mecanismo De Acción

The mechanism by which dinickel phosphide exerts its effects is primarily through its catalytic activity. In hydrogen evolution reactions, this compound acts as a catalyst, facilitating the reduction of protons to produce hydrogen gas. This process involves the adsorption of hydrogen ions onto the surface of the this compound, followed by electron transfer and the release of hydrogen gas .

Comparación Con Compuestos Similares

Dinickel phosphide is unique compared to other nickel phosphides due to its specific crystal structure and catalytic properties. Similar compounds include:

Nickel phosphide (Ni₃P): Known for its catalytic activity in hydrodesulfurization reactions.

Nickel phosphide (Ni₅P₄): Exhibits different electrochemical properties and is used in various catalytic applications.

This compound stands out due to its high thermal stability and excellent electrical conductivity, making it a preferred choice in many applications.

Actividad Biológica

Dinickel phosphide (Ni₂P) is a compound that has garnered attention in various fields, particularly in catalysis and materials science. Its unique properties and biological activities make it a subject of interest for researchers. This article explores the biological activity of Ni₂P, focusing on its applications, mechanisms, and relevant research findings.

Overview of this compound

This compound is a transition metal phosphide characterized by its unique structural and electronic properties. It has been extensively studied for its catalytic activity in various chemical reactions, including hydrogen evolution reactions (HER), alkylation processes, and as a potential agent in medicinal chemistry.

1. Catalytic Applications

Ni₂P has shown significant potential as a catalyst in biological and chemical reactions. Notably, it has been employed in the C-3 alkylation of oxindoles, which are compounds with potential applications as NMDA antagonists, indicating possible implications in neuropharmacology . The catalytic efficiency of Ni₂P can be enhanced through various modifications, such as doping with other elements like samarium, which improves its electrocatalytic performance for HER .

2. Electrocatalytic Properties

The electrocatalytic activity of Ni₂P is noteworthy. Studies have demonstrated that different phases of nickel phosphides exhibit varying catalytic efficiencies for HER. For example, Ni₅P₄ showed superior catalytic activity compared to Ni₂P and Ni₁₂P₅ due to its structural characteristics . The intrinsic activity and surface area of Ni₂P can be significantly improved through doping techniques, enhancing its suitability for applications in sustainable energy production .

3. Antitumor Activity

Research has indicated that phosphorus-based compounds, including nickel phosphides, may possess antitumor properties. A study highlighted the potential of metal phosphorus complexes as antitumor agents, suggesting avenues for further exploration in cancer treatment . The specific mechanisms through which Ni₂P exerts these effects are still under investigation but may involve interactions at the cellular level.

Research Findings

Table 1: Summary of Key Studies on this compound

Case Studies

-

C-3 Functionalized Oxindoles Synthesis :

A study utilized a cerium dioxide-supported Ni₂P catalyst to achieve a 95% yield in the synthesis of 3-benzyl-2-oxindole from benzyl alcohol at elevated temperatures . This demonstrates the compound's efficacy in organic synthesis with potential biological implications. -

Samarium-Doped Ni₂P :

Research indicated that samarium doping significantly improved the electrocatalytic performance of Ni₂P for HER, achieving notable efficiencies that could impact renewable energy technologies . This work underscores the importance of material modifications to enhance biological and chemical functionalities. -

Antitumor Properties :

Investigations into metal phosphorus complexes have revealed promising antitumor activities, suggesting that this compound may contribute to new therapeutic strategies against cancer .

Propiedades

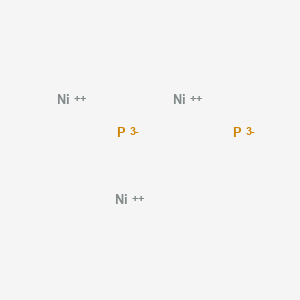

IUPAC Name |

nickel(2+);phosphorus(3-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3Ni.2P/q3*+2;2*-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCZGSHVDNCPPKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[P-3].[P-3].[Ni+2].[Ni+2].[Ni+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ni3P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.028 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12035-64-2 | |

| Record name | Nickel phosphide (Ni2P) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012035642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dinickel phosphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.649 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.